

# Application Note: Structural Elucidation of Fluetizolam using $^1\text{H}$ and $^{13}\text{C}$ -NMR Spectroscopy

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## Compound of Interest

Compound Name: *Fluetizolam*

Cat. No.: *B14086673*

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## Abstract

This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of thienotriazolodiazepine compounds, using Etizolam as a primary exemplar due to its structural similarity to **Fluetizolam**. The protocols outlined herein provide a comprehensive framework for the analysis of such compounds, which are of significant interest to researchers, forensic scientists, and drug development professionals. The methodologies cover sample preparation, spectral acquisition, and data interpretation, offering a robust approach to confirming the chemical structure of these complex heterocyclic systems.

## Introduction

**Fluetizolam**, a thienotriazolodiazepine derivative, is a potent psychoactive compound that has emerged as a designer drug. Its structural verification is crucial for forensic analysis, pharmacological studies, and regulatory control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.<sup>[1][2]</sup> This note provides a detailed protocol for acquiring and interpreting  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **Fluetizolam**, with specific data presented for the closely related and more extensively characterized analog, Etizolam. The structural difference between **Fluetizolam** and Etizolam lies in the substitution on the phenyl ring (fluoro- for **Fluetizolam**, chloro- for Etizolam), leading to very similar and predictable NMR spectra.

## Materials and Methods

### Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for small molecules like **Fluetizolam** and its analogs.

Reagents and Materials:

- **Fluetizolam** (or Etizolam) standard (>98% purity)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)
- Tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer

Protocol:

- Accurately weigh approximately 5-10 mg of the analytical standard.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a small vial.[3]
- Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

### NMR Spectroscopic Analysis

High-resolution NMR spectra were acquired on a 400 MHz spectrometer. The following parameters are recommended for obtaining detailed 1D and 2D spectra.

Instrumentation:

- 400 MHz NMR Spectrometer with a 5 mm probe

<sup>1</sup>H-NMR Acquisition Parameters:

Parameter	Recommended Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay (D1)	1.0 s
Acquisition Time (AQ)	4.09 s
Spectral Width (SW)	20 ppm
Temperature	298 K

<sup>13</sup>C-NMR Acquisition Parameters:

Parameter	Recommended Value
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay (D1)	2.0 s
Acquisition Time (AQ)	1.36 s
Spectral Width (SW)	240 ppm
Temperature	298 K

2D NMR Experiments (COSY, HSQC, HMBC):

Standard pulse programs available on most NMR spectrometers can be utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments. These 2D techniques are invaluable for assigning specific proton and carbon signals and confirming the connectivity of the molecular structure.

## Data Analysis and Interpretation

The acquired NMR spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves referencing the spectra to TMS, phase and baseline correction, and integration of signals.

### <sup>1</sup>H-NMR and <sup>13</sup>C-NMR Data for Etizolam (as a Fluetizolam analog)

The following tables summarize the expected chemical shifts for Etizolam. The data for **Fluetizolam** would be very similar, with minor variations in the chemical shifts of the fluorophenyl ring protons and carbons due to the different electronic effects of fluorine versus chlorine.

Table 1: <sup>1</sup>H-NMR Spectral Data for Etizolam in DMSO-d<sub>6</sub>

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
1	~7.65	d	1H	Aromatic H
2	~7.50	t	1H	Aromatic H
3	~7.40	t	1H	Aromatic H
4	~7.30	d	1H	Aromatic H
5	~7.15	d	1H	Thiophene H
6	~6.95	d	1H	Thiophene H
7	~4.50	d	1H	Methylene CH <sub>2</sub>
8	~3.50	d	1H	Methylene CH <sub>2</sub>
9	~2.60	q	2H	Ethyl CH <sub>2</sub>
10	~2.40	s	3H	Methyl CH <sub>3</sub>
11	~1.20	t	3H	Ethyl CH <sub>3</sub>

Note: The chemical shifts are approximate and based on typical values for thienodiazepine structures. Exact values can vary slightly based on solvent and concentration.

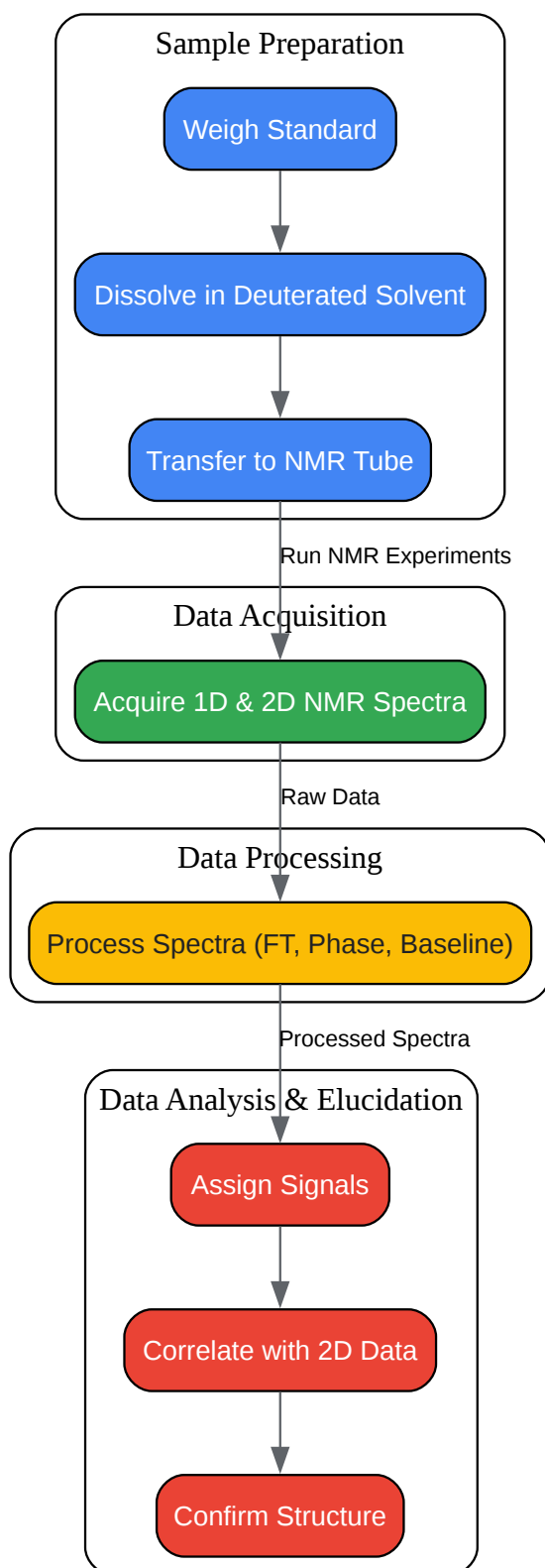
Table 2: Predicted <sup>13</sup>C-NMR Spectral Data for Etizolam

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=N	~165
C=C (Aro)	125-140
C-Cl	~132
C-S	~130
C (Thio)	120-130
Methylene C	~45
Ethyl CH <sub>2</sub>	~25
Methyl C	~15
Ethyl CH <sub>3</sub>	~12

Note: These are predicted chemical shifts. Experimental verification is necessary for precise assignments.

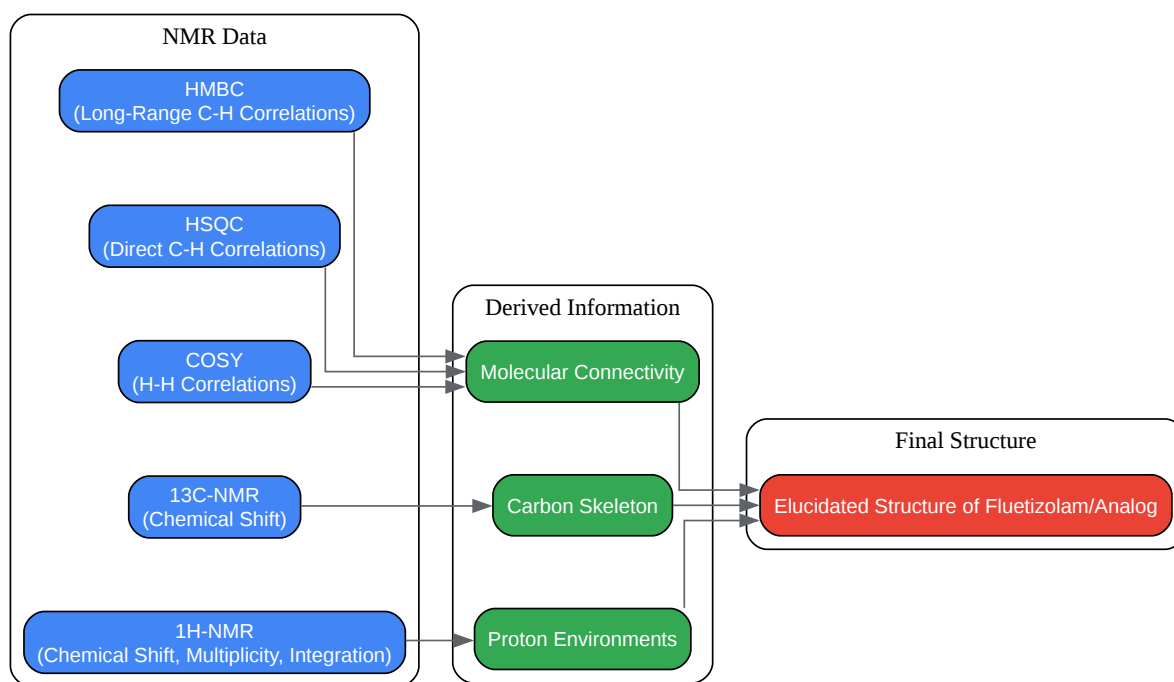
## Visualizing the Workflow and Structural Elucidation Logic

The following diagrams illustrate the experimental workflow and the logical process of using NMR data for structural elucidation.



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Logical flow from NMR data to structural confirmation.

## Conclusion

The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, supported by 2D correlation experiments, provides a definitive method for the structural elucidation of **Fluetizolam** and related thienotriazolodiazepines. The protocols and representative data for Etizolam presented in this application note serve as a comprehensive guide for researchers in the fields of forensic science, analytical chemistry, and drug development. This approach ensures accurate and reliable identification of these compounds, which is essential for both scientific research and regulatory purposes.



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